molecular formula C8H6BrFO B569735 2-Bromo-5-fluoro-4-methylbenzaldehyde CAS No. 916792-21-7

2-Bromo-5-fluoro-4-methylbenzaldehyde

Cat. No. B569735
CAS RN: 916792-21-7
M. Wt: 217.037
InChI Key: RKDXMZSJZPGBRQ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is a solid substance and is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-methylbenzaldehyde consists of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C8H6BrFO/c1-5-2-7 (9)6 (4-11)3-8 (5)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-methylbenzaldehyde has a molecular weight of 217.04 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 248.8±35.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Benzoxaboroles

One of the known applications of 2-Bromo-5-fluoro-4-methylbenzaldehyde is as a precursor in the synthesis of 5-fluoro-3-substituted benzoxaboroles. These compounds have various uses in material science, such as:

Safety And Hazards

2-Bromo-5-fluoro-4-methylbenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . In case of skin or eye contact, wash with copious amounts of water and seek medical attention if irritation persists .

properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDXMZSJZPGBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652925
Record name 2-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methylbenzaldehyde

CAS RN

916792-21-7
Record name 2-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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